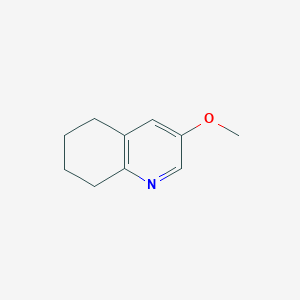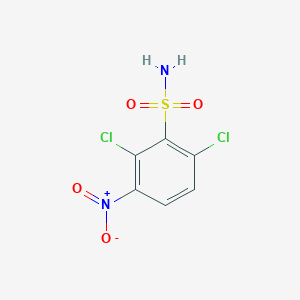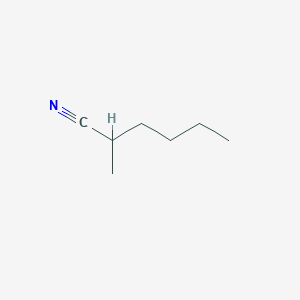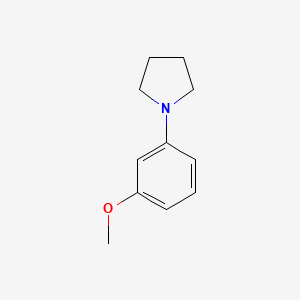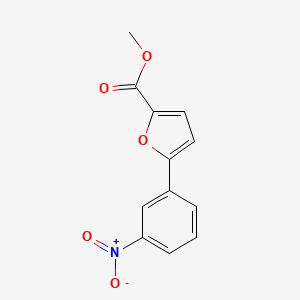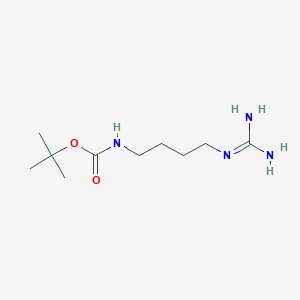
8-Bromo-1,6-naphthyridine-2-carboxamide
Overview
Description
8-Bromo-1,6-naphthyridine-2-carboxamide is a chemical compound with the molecular formula C9H6BrN3O It belongs to the class of naphthyridines, which are heterocyclic compounds containing a fused ring system with nitrogen atoms
Preparation Methods
The synthesis of 8-Bromo-1,6-naphthyridine-2-carboxamide typically involves the bromination of 1,6-naphthyridine-2-carboxamide. One common method involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids to produce monoarylated or diarylated naphthyridines . The reaction conditions often include the use of palladium catalysts and appropriate solvents to facilitate the coupling reactions .
Chemical Reactions Analysis
8-Bromo-1,6-naphthyridine-2-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions with arylboronic acids to form arylated derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although detailed information on these reactions is limited.
Common reagents used in these reactions include palladium catalysts, arylboronic acids, and appropriate solvents . The major products formed from these reactions are typically arylated derivatives of the original compound.
Scientific Research Applications
8-Bromo-1,6-naphthyridine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer properties. It has shown activity against various cancer cell lines, making it a candidate for further drug development.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic and optical properties.
Biological Research: The compound is used in studies related to its interaction with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 8-Bromo-1,6-naphthyridine-2-carboxamide involves its interaction with specific molecular targets. In the context of its anticancer properties, the compound is believed to interfere with cellular processes that are critical for cancer cell survival and proliferation . The exact molecular pathways and targets involved are still under investigation, but it is thought to affect DNA synthesis and repair mechanisms.
Comparison with Similar Compounds
8-Bromo-1,6-naphthyridine-2-carboxamide can be compared with other naphthyridine derivatives, such as:
1,5-Naphthyridine-2,6-diol: This compound has different functional groups and exhibits distinct reactivity and applications.
1,2-Dihydro-1,6-naphthyridine-8-carbonitrile: This derivative has been developed for its pharmacological activities and differs in its chemical structure and properties.
Properties
IUPAC Name |
8-bromo-1,6-naphthyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O/c10-6-4-12-3-5-1-2-7(9(11)14)13-8(5)6/h1-4H,(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTMIQCKGPDMIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=NC=C21)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470405 | |
| Record name | 8-bromo-1,6-naphthyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875514-62-8 | |
| Record name | 8-bromo-1,6-naphthyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




